3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
CAS No.: 1338247-89-4
VCID: VC0035662
Molecular Formula: C11H16N2O2
Molecular Weight: 208.261
* For research use only. Not for human or veterinary use.

Description |
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. It features a bicyclic structure with an indazole core, an isopropyl group at the 3-position, and a carboxylic acid group at the 5-position. This unique structural configuration contributes to its chemical properties and potential biological activities. Synthesis MethodsThe synthesis of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid typically involves multi-step reactions. Although specific synthesis protocols for this compound are not detailed in the literature, related indazole derivatives are often synthesized through condensation reactions involving phenylhydrazine and appropriate cyclohexanone derivatives. Applications in Medicinal ChemistryThe unique structural features of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid make it a candidate for further modification and exploration in medicinal chemistry. Its potential applications could include the development of new anti-inflammatory or anticancer drugs, depending on the biological activities conferred by its substituents. Comparison with Similar CompoundsSeveral compounds share structural similarities with 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, differing primarily in their substituents.
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1338247-89-4 | ||||||||||||
Product Name | 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | ||||||||||||
Molecular Formula | C11H16N2O2 | ||||||||||||
Molecular Weight | 208.261 | ||||||||||||
IUPAC Name | 3-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C11H16N2O2/c1-6(2)10-8-5-7(11(14)15)3-4-9(8)12-13-10/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15) | ||||||||||||
Standard InChIKey | MCXLKZYVCVJXBD-UHFFFAOYSA-N | ||||||||||||
SMILES | CC(C)C1=NNC2=C1CC(CC2)C(=O)O | ||||||||||||
Synonyms | 3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid | ||||||||||||
PubChem Compound | 72942816 | ||||||||||||
Last Modified | Jul 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume